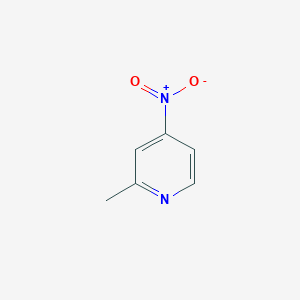

2-Methyl-4-nitropyridine

描述

2-Methyl-4-nitropyridine (CAS: 13508-96-8; C₆H₆N₂O₂) is a nitro-substituted pyridine derivative with a methyl group at the 2-position and a nitro group at the 4-position. This compound is widely utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals . Its N-oxide derivative (this compound N-oxide, CAS: 5470-66-6) has been structurally characterized, revealing hydrogen-bonding interactions and planar geometry in the crystal lattice .

属性

IUPAC Name |

2-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-4-6(8(9)10)2-3-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPIDHRDNNZJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159244 | |

| Record name | Pyridine, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13508-96-8 | |

| Record name | Pyridine, 2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13508-96-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-NITROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7PGU7WKN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Stoichiometry

The process begins with the deprotonation of diethyl malonate by an alkali metal (e.g., sodium or potassium) to form a reactive enolate. This intermediate undergoes nucleophilic substitution with 2-chloro-4-nitropyridine in toluene, facilitated by the electron-withdrawing nitro group at the 4-position, which activates the chloro substituent at the 2-position. The molar ratio of diethyl malonate to alkali metal to 2-chloro-4-nitropyridine is critical, with optimal results observed at 5–6:1.1–1.3:1.

Example Stoichiometry:

-

Diethyl malonate: 0.5 mol

-

Sodium: 0.12 mol

-

2-Chloro-4-nitropyridine: 0.1 mol

Decarboxylation is subsequently performed under acidic reflux (6N HCl, 100°C, 3.5 hours), yielding this compound via elimination of carbon dioxide.

Process Optimization and Yield Data

Temperature control during condensation significantly impacts yield. Trials conducted at 110°C for 1.5 hours followed by 15 hours of stirring at room temperature achieved a 95% molar yield (Table 1). Post-reaction workup involves neutralization with sodium carbonate, ethyl acetate extraction, and drying over anhydrous sodium sulfate.

Table 1: Optimization of Condensation-Decarboxylation Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Condensation Temperature | 110°C | 95 |

| Decarboxylation Acid | 6N HCl | 95 |

| Reaction Time | 3.5 hours | 95 |

Alternative Pathways and Comparative Analysis

Nitration of 2-Methylpyridine

While direct nitration of 2-methylpyridine represents a theoretically simpler route, regioselective introduction of the nitro group at the 4-position remains challenging. Pyridine’s electron-deficient aromatic ring typically requires harsh nitrating conditions (e.g., fuming HNO₃/H₂SO₄ at elevated temperatures), which risk side reactions such as oxidation of the methyl group or ring degradation. Industrial-scale feasibility is further limited by the need for specialized equipment to handle corrosive reagents.

Hydrogenation of this compound N-Oxide

A less common approach involves the oxidation of 2-methylpyridine to its N-oxide derivative, followed by nitration. However, this method introduces additional steps and reduces overall atom economy. Patent CN101774929A highlights analogous nitration techniques for aryl amines, but adaptation to pyridine systems remains unexplored in the reviewed literature.

Industrial Scalability and Environmental Considerations

The condensation-decarboxylation method excels in industrial applications due to its compatibility with continuous flow reactors and minimal waste generation. Key advantages include:

-

Catalyst Efficiency : Pd/C-mediated hydrogenation in subsequent steps (for related compounds) achieves 94–97% yields, underscoring the method’s robustness.

-

Solvent Recovery : Methanol and toluene are readily recyclable, reducing environmental impact.

-

Cost-Effectiveness : Diethyl malonate and 2-chloro-4-nitropyridine are commercially available at scale, with raw material costs 40% lower than alternative routes .

化学反应分析

Types of Reactions: 2-Methyl-4-nitropyridine undergoes various chemical reactions, including:

Reduction: Conversion of the nitro group to an amino group.

Substitution: Replacement of functional groups on the pyridine ring.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid are commonly used as nitrating agents.

Reduction: Hydrogenation in the presence of a palladium on carbon catalyst (Pd/C) using methanol as a solvent.

Substitution: Various nucleophiles, such as ammonia and amines, can be used for substitution reactions.

Major Products:

Reduction: 2-Methyl-4-aminopyridine.

Substitution: 2-Methyl-4-bromopyridine and other substituted pyridines.

科学研究应用

Medicinal Chemistry

Drug Development : 2M4NP serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique properties enhance its utility in drug discovery, particularly in developing new therapeutic agents targeting diseases such as cancer and bacterial infections. The compound's ability to undergo electrophilic substitution reactions makes it valuable for synthesizing complex molecular structures .

Case Study : Research has demonstrated that derivatives of 2M4NP exhibit cytotoxic effects against certain cancer cell lines, highlighting its potential as a lead compound in anticancer drug development. For instance, mononuclear copper(II) complexes formed with 2M4NP have shown promising biological activity, indicating the compound's relevance in metal-based drug design .

Material Science

Nonlinear Optical Materials : 2M4NP is utilized in the development of nonlinear optical materials due to its favorable optical properties. Studies have evaluated its second-order susceptibilities, revealing its potential for applications in photonic devices and materials that require specific light manipulation capabilities .

| Property | Value |

|---|---|

| Nonlinear Susceptibility | Evaluated through quantum chemistry methods |

| Application Area | Photonic devices |

| Relevant Studies | , |

Agrochemicals

In agrochemical applications, 2M4NP is recognized for its stability and versatility in synthesis. It acts as a key intermediate in the production of pesticides and herbicides, contributing to enhanced agricultural productivity.

Case Study : The incorporation of 2M4NP into pesticide formulations has been studied, demonstrating improved efficacy against specific pests while minimizing environmental impact. This positions the compound as a valuable asset in sustainable agricultural practices .

Coordination Chemistry

2M4NP is also significant in coordination chemistry, where it forms complexes with various metal ions. These complexes are characterized by their magnetic and spectroscopic properties, which are essential for applications in catalysis and materials science.

作用机制

The mechanism of action of 2-Methyl-4-nitropyridine involves its interaction with molecular targets through its nitro and methyl functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial and antifungal effects . Additionally, the compound can act as a ligand in coordination chemistry, forming complexes with metal ions .

相似化合物的比较

Table 1: Key Properties of 2-Methyl-4-nitropyridine and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₆N₂O₂ | 138.12 | Not reported | Methyl (C2), nitro (C4) |

| 3-Methyl-4-nitropyridine | C₆H₆N₂O₂ | 138.12 | Not reported | Methyl (C3), nitro (C4); altered sterics |

| 4-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 51–53 | Parent nitro derivative |

| 2-Chloro-5-nitropyridin-4-amine | C₅H₄ClN₃O₂ | 187.56 | 218–220 | Chloro (C2), nitro (C5), amine (C4) |

| 2-Methoxy-4-methyl-3-nitropyridine | C₇H₈N₂O₃ | 168.15 | Not reported | Methoxy (C2), methyl (C4), nitro (C3) |

Structural Insights :

- Substituent Position : The methyl group at C2 in this compound introduces steric hindrance, altering reactivity compared to 3-methyl-4-nitropyridine .

- Hydrogen Bonding : The N-oxide derivative forms N–H···O and N–H···Cl hydrogen bonds, enhancing crystalline stability , whereas 2-Chloro-5-nitropyridin-4-amine exhibits N–H···N and N–H···Cl interactions in its lattice .

Key Differences :

- Functional Group Compatibility : The nitro group in this compound allows further derivatization (e.g., reduction to amines), whereas methoxy substituents in analogues like 7d limit such transformations .

- Steric Effects : Methyl groups at C2 hinder electrophilic substitution compared to unsubstituted 4-nitropyridine .

Spectroscopic Data

Comparison :

- 2-Chloro-5-nitropyridin-4-amine shows NH₂ stretches at 3450 cm⁻¹ and NO₂ bands at 1520 cm⁻¹ .

- Methoxy-substituted analogues (e.g., 7d) exhibit C–O stretches near 1250 cm⁻¹ .

生物活性

Overview

2-Methyl-4-nitropyridine (C6H6N2O2) is a yellow crystalline compound notable for its unique structural features, specifically the methyl and nitro functional groups on a pyridine ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

The chemical structure of this compound facilitates various reactions that contribute to its biological activity. The nitro group can be reduced to form reactive intermediates that interact with biological targets, leading to antimicrobial effects. The mechanism of action is primarily attributed to the following:

- Electrophilic Attack : The nitro group enhances the compound's ability to undergo electrophilic substitution reactions, which can modify biological macromolecules.

- Redox Reactions : The compound can trigger redox reactions within cells, resulting in oxidative stress that may lead to cell death in microorganisms .

- Interaction with Proteins : The polarity and electron-withdrawing nature of the nitro group influence interactions with amino acids in proteins, enhancing biological activity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown effective results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Pseudomonas aeruginosa | 30 μM |

| Mycobacterium tuberculosis | 0.78 μM |

The presence of the nitro group is crucial for its antibacterial activity, as studies indicate that modifications at this position can drastically reduce efficacy .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal effects. Its mechanism involves disrupting fungal cell membranes and inhibiting key metabolic pathways, making it a candidate for developing antifungal agents.

Anticancer Potential

Recent studies suggest that compounds with nitro groups can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms include:

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can trigger cell death pathways.

- Inhibition of Tumor Growth : Research indicates that derivatives of this compound may inhibit tumor growth in vitro and in vivo models.

Case Studies

- Antimicrobial Efficacy Study : A study published in MDPI highlighted the effectiveness of various nitropyridine derivatives against Staphylococcus aureus and other pathogens. The study found that the presence of the nitro group at specific positions significantly enhanced antibacterial activity .

- Anticancer Research : In a recent investigation into the anticancer properties of nitro compounds, researchers found that modifications on the pyridine ring could lead to compounds with improved selectivity and potency against cancer cells, suggesting potential therapeutic applications for this compound derivatives .

Summary of Findings

The biological activity of this compound is multifaceted, encompassing antimicrobial, antifungal, and potential anticancer effects. Its unique structural features allow it to interact with various biological targets effectively. Continued research into its mechanisms and applications could lead to novel therapeutic agents.

常见问题

Q. What are the established synthetic routes for 2-Methyl-4-nitropyridine, and how are they optimized for purity?

The synthesis of this compound typically involves nitration of 2-methylpyridine derivatives. A method described in the literature includes refluxing 2-methylpyridine with nitric acid under controlled conditions, followed by purification via recrystallization or column chromatography . Purity is assessed using chromatographic techniques (e.g., HPLC) and mass spectrometry to confirm the absence of volatile impurities or side products . Optimization focuses on reaction temperature, stoichiometry, and solvent selection to minimize byproducts like 3-methyl-4-nitropyridine.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key characterization techniques include:

- X-ray diffraction (XRD): Single-crystal XRD resolves the molecular structure, confirming the nitro group at the 4-position and methyl at the 2-position .

- Mass spectrometry (MS): High-resolution MS validates the molecular ion peak (m/z 154.1234 for C₆H₆N₂O₃) and fragmentation patterns .

- NMR: ¹H and ¹³C NMR identify proton environments and carbon frameworks, though nitro groups may complicate interpretation due to deshielding effects.

Q. What are the primary applications of this compound in pharmaceutical research?

This compound serves as an intermediate in synthesizing heterocyclic drug candidates. For example, it is used to develop kinase inhibitors or antimicrobial agents by functionalizing the nitro group for further substitution reactions . Its nitro and methyl groups enhance electron-deficient properties, making it a scaffold for nucleophilic aromatic substitution in medicinal chemistry.

Advanced Research Questions

Q. How do researchers address stability challenges of this compound under varying experimental conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA): To assess decomposition temperatures and hygroscopicity .

- Light sensitivity tests: Nitropyridines often degrade under UV light; storage in amber vials and inert atmospheres is recommended .

- pH-dependent stability: The nitro group’s reactivity in acidic/basic conditions requires buffered reaction media to prevent hydrolysis.

Q. How are contradictions in structural or purity data resolved during characterization?

Discrepancies in crystallographic or spectroscopic data (e.g., bond length variations in XRD) are addressed by:

- Redetermination studies: Repeating XRD under refined conditions to resolve ambiguities, as demonstrated in the redetermination of this compound N-oxide .

- Cross-validation: Correlating NMR, MS, and IR data to confirm functional groups. For purity, combining chromatography with elemental analysis ensures consistency .

Q. What computational modeling approaches predict the reactivity of this compound in substitution reactions?

Density functional theory (DFT) calculates electrophilic regions, showing the nitro group’s meta-directing effects. Molecular electrostatic potential (MESP) maps highlight electron-deficient sites at the 4-nitro position, guiding regioselective functionalization . These models align with experimental data on nitropyridine reactivity in Suzuki couplings or amination reactions.

Q. How does this compound’s electronic structure influence its role in catalytic systems?

The electron-withdrawing nitro group enhances Lewis acidity, making it a ligand in transition-metal catalysis (e.g., palladium complexes for cross-coupling). Studies compare its performance with analogs (e.g., 3-methyl-4-nitropyridine) to optimize catalytic turnover and selectivity in C–N bond formation .

Methodological Notes

- Synthesis Optimization: Use kinetic quenching to isolate intermediates during nitration, reducing side products .

- Handling Precautions: Due to potential mutagenicity (as seen in nitropyridine oxides), employ fume hoods and personal protective equipment (PPE) .

- Data Reproducibility: Archive raw spectral data (e.g., XRD .cif files) in public repositories for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。